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molecular formula C11H15ClN2O B8607716 4-Chloro-2-(morpholin-4-ylmethyl)aniline

4-Chloro-2-(morpholin-4-ylmethyl)aniline

Cat. No. B8607716
M. Wt: 226.70 g/mol
InChI Key: QDTMYTWLXZZDKU-UHFFFAOYSA-N
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Patent
US09073926B2

Procedure details

To a solution of 4-(5-chloro-2-nitrobenzyl)morpholine (5.1 g, 19.9 mmol) in HOAc (75 mL) is carefully added zinc dust (3.9 g, 59.6 mmol). After 2 hours, the reaction is filtered through a bed of Celite and the filtrate is concentrated to remove most of the HOAc. The residue is then taken up in 2M aqueous K2CO3 and extracted with ethyl acetate. The organic layer is dried (Na2SO4) and concentrated to afford a brown oil. The crude material is purified by flash column chromatography using a gradient of 0-5% methanol/CH2Cl2 to afford the title compound (4.0 g, 12.4 mmol, 70% purity).
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.9 g
Type
catalyst
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:15]([O-])=O)=[C:6]([CH:14]=1)[CH2:7][N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1>CC(O)=O.[Zn]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:15])=[C:6]([CH2:7][N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:14]=1

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC=1C=CC(=C(CN2CCOCC2)C1)[N+](=O)[O-]
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
3.9 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction is filtered through a bed of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the HOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
CUSTOM
Type
CUSTOM
Details
The crude material is purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1)CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.4 mmol
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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